3-(4-Fluorophenyl)pyrrolidine
Overview
Description
“3-(4-Fluorophenyl)pyrrolidine” is a compound with the molecular formula C10H12FN . It is a hydrochloride with the CAS Number: 1029636-03-0 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a 4-fluorophenyl group .Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, are known to exhibit a wide range of biological activities due to their diverse chemical reactions . These include antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and diverse enzyme inhibitory effects .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 165.21 . It has a density of 1.1±0.1 g/cm3, a boiling point of 241.8±33.0 °C at 760 mmHg, and a flash point of 100.0±25.4 °C .Scientific Research Applications
Selective Aluminum Ion Sensor
Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl conjugate, functioning as a selective ratiometric and colorimetric chemosensor for Al(3+) ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Synthesis and Characterization for Molecular Applications
Murthy et al. (2017) synthesized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) and performed various analyses, including NMR, FT-IR, and crystal X-ray diffraction, demonstrating its potential in molecular electronics and drug development (Murthy et al., 2017).
Crystal Structure Analysis
Sharma et al. (2013) analyzed the crystal structure of a similar compound, revealing insights into its molecular conformation and potential applications in materials science (Sharma et al., 2013).
Anticoccidial Agents
Qian et al. (2006) explored derivatives of pyrrolidine for their potential as anticoccidial agents, contributing to veterinary medicine and pharmaceutical development (Qian et al., 2006).
Non-Linear Optics and Molecular Dynamics
Maity et al. (2018) synthesized fluorophores based on pyrrolidine structures, showcasing their application in non-linear optics and live cell imaging (Maity et al., 2018).
Drug Development
Eskola et al. (2002) synthesized a pyrrolidine derivative for imaging dopamine D4 receptors, indicating its potential in neuroscience research and drug development (Eskola et al., 2002).
Met Kinase Inhibitors
Schroeder et al. (2009) discovered pyrrolidine derivatives as selective Met kinase inhibitors, contributing to cancer research and targeted therapy (Schroeder et al., 2009).
Asymmetric Synthesis
Devine et al. (2002) utilized pyrrolidine derivatives in asymmetric synthesis, important for the development of chiral pharmaceuticals (Devine et al., 2002).
Designer Organocatalysts
Sparr et al. (2009) discussed the application of fluorinated pyrrolidines in organocatalysis, highlighting their potential in synthetic chemistry (Sparr et al., 2009).
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to show activity against various targets such as ck1γ and ck1ε . The role of these targets is significant in various biological processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
It is known that the chiral moiety of pyrrolidine derivatives can influence kinase inhibition . This suggests that the compound might interact with its targets, leading to changes in their activity.
Biochemical Pathways
Given the reported activity of similar pyrrolidine derivatives, it is plausible that this compound could affect pathways related to the function of its targets .
Pharmacokinetics
The compound has a molecular weight of 165207, a density of 11±01 g/cm3, and a boiling point of 2418±330 °C at 760 mmHg . These properties could influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Similar pyrrolidine derivatives have shown nanomolar activity against certain targets, suggesting potential biological effects .
Action Environment
It is recommended to store the compound in closed vessels at a temperature of -20°c . This suggests that temperature and exposure to air could potentially affect the compound’s stability and efficacy.
Safety and Hazards
Future Directions
Pyrrolidine derivatives, including “3-(4-Fluorophenyl)pyrrolidine”, continue to be of interest in drug research and development . They serve as versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . Future research will likely continue to explore the diverse biological activities of these compounds and their potential therapeutic applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOQWISAVOSATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390260 | |
Record name | 3-(4-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144620-11-1 | |
Record name | 3-(4-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Fluorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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